molecular formula C15H16ClNO3 B4048190 6-[(benzylamino)carbonyl]-4-chloro-3-cyclohexene-1-carboxylic acid

6-[(benzylamino)carbonyl]-4-chloro-3-cyclohexene-1-carboxylic acid

Cat. No.: B4048190
M. Wt: 293.74 g/mol
InChI Key: OHBWIMGUSXHAER-UHFFFAOYSA-N
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Description

6-[(benzylamino)carbonyl]-4-chloro-3-cyclohexene-1-carboxylic acid is a useful research compound. Its molecular formula is C15H16ClNO3 and its molecular weight is 293.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.0818711 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

The generation and reactivity of phenyl cations, as explored by Guizzardi et al. (2001), show how similar structures undergo photoheterolysis in polar media, leading to various products depending on the solvent's properties. This research highlights the potential of using light to initiate reactions in compounds with similar structures to "6-[(benzylamino)carbonyl]-4-chloro-3-cyclohexene-1-carboxylic acid," potentially opening avenues for synthesizing new derivatives through photochemical reactions (Guizzardi, Mella, Fagnoni, Freccero, & Albini, 2001).

Carboxylation Reactions

Ishida et al. (2019) developed a photoinduced carboxylation reaction that captures CO2 at the benzylic position to produce phenylacetic acid derivatives. Such methodologies could be applied to "this compound" for introducing carboxylic acid functionalities, thereby expanding its utility in synthesizing compounds with enhanced properties or for specific applications (Ishida, Masuda, Imamura, Yamazaki, & Murakami, 2019).

Carbonylation Reactions

The work by Wu and Neumann (2012) on ruthenium- and rhodium-catalyzed carbonylation emphasizes the importance of these reactions in extending carbon chains and introducing carbonyl groups. Applying such catalyzed carbonylation techniques to compounds like "this compound" could facilitate the synthesis of complex molecules with potential applications in material science, pharmaceuticals, and organic synthesis (Wu & Neumann, 2012).

Carboxylation Mechanism Insights

Olah et al. (2002) provided insights into the carboxylation mechanism of aromatics with a carbon dioxide-Al(2)Cl(6)/Al system, showing high selectivity and yield for carboxylic acids. Understanding these mechanisms can guide the functionalization of "this compound" for creating derivatives with specific properties for industrial or research purposes (Olah, Török, Joschek, Bucsi, Esteves, Rasul, & Prakash, 2002).

Properties

IUPAC Name

6-(benzylcarbamoyl)-4-chlorocyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3/c16-11-6-7-12(15(19)20)13(8-11)14(18)17-9-10-4-2-1-3-5-10/h1-6,12-13H,7-9H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBWIMGUSXHAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CC(C1C(=O)O)C(=O)NCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-[(benzylamino)carbonyl]-4-chloro-3-cyclohexene-1-carboxylic acid
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6-[(benzylamino)carbonyl]-4-chloro-3-cyclohexene-1-carboxylic acid
Reactant of Route 3
6-[(benzylamino)carbonyl]-4-chloro-3-cyclohexene-1-carboxylic acid
Reactant of Route 4
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6-[(benzylamino)carbonyl]-4-chloro-3-cyclohexene-1-carboxylic acid
Reactant of Route 5
6-[(benzylamino)carbonyl]-4-chloro-3-cyclohexene-1-carboxylic acid
Reactant of Route 6
6-[(benzylamino)carbonyl]-4-chloro-3-cyclohexene-1-carboxylic acid

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